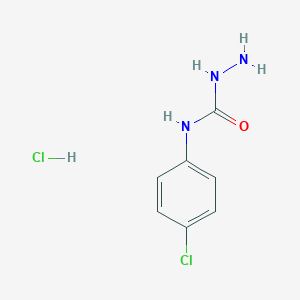

4-(4-氯苯基)氨基脲盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

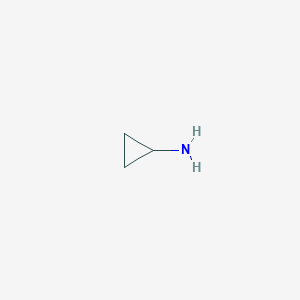

The synthesis of 4-(4-Chlorophenyl)semicarbazide and its derivatives involves a series of chemical reactions starting from aryl urea and semicarbazide formation, with chlorine substitution enhancing the compound's activity due to electron delocalization in the thiosemicarbazide moiety (Nandi et al., 1985). A diverse library of 4-substituted semicarbazides showcases the compound's synthetic flexibility (Bogolubsky et al., 2015).

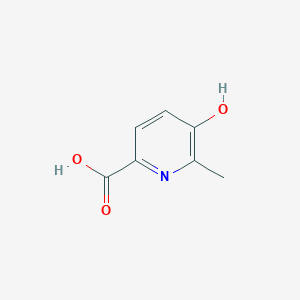

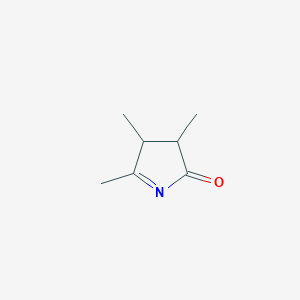

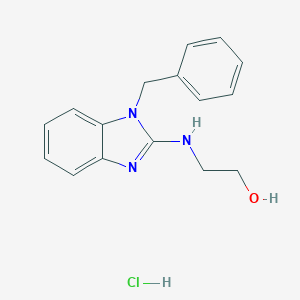

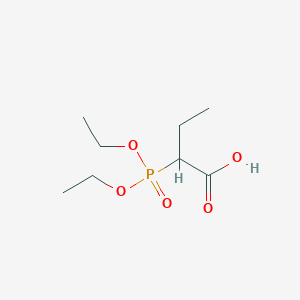

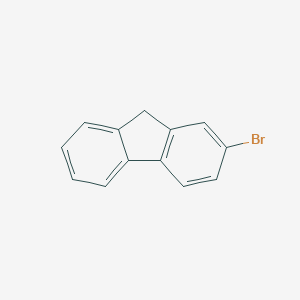

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)semicarbazide hydrochloride is characterized by specific spatial arrangements and bond formations. Crystal structure determinations reveal the impact of chlorine substitution on molecular geometry and antibacterial activity, attributed to enhanced donor and reductive capacities (Nandi et al., 1985).

Chemical Reactions and Properties

This compound is involved in various chemical reactions, including cyclization processes that produce derivatives with medicinal and industrial applications. The synthesis and cyclization of 1,4-disubstituted semicarbazides illustrate the compound's reactivity and potential for creating novel structures (Asghar et al., 2010).

科学研究应用

环境污染物分析

氨基脲是 4-(4-氯苯基)氨基脲盐酸盐的组分,已被确定为重要的环境污染物 . 它存在于各种来源中,例如化学反应材料、呋喃西林的代谢物、食品加工和内源性物质 . 它已被证明具有累积和生殖毒性、致突变性和基因毒性、内分泌干扰物和神经毒性 .

检测技术

氨基脲的几种检测方法已被总结,包括 HPLC-MS/MS、HPLC、免疫测定法、生物传感器法、电化学检测、毛细管电泳技术和光谱技术 . 这些技术可以潜在地应用于检测各种环境中的 4-(4-氯苯基)氨基脲盐酸盐。

各种氨基脲的合成

4-(4-氯苯基)氨基脲盐酸盐可用于合成各种 4-取代氨基脲 . 该方法包括从双 (2,2,2-三氟乙基) 碳酸酯或 2,2,2-三氟乙基氯甲酸酯与伯胺或仲胺形成氨基甲酸酯,然后氨基甲酸酯与肼相互作用生成氨基脲 .

药物发现

氨基脲基团存在于 4-(4-氯苯基)氨基脲盐酸盐中,在药物发现中很普遍 . 它存在于几种药物和农用化学品中 , 表明其在开发新药方面的潜在用途。

有机合成

4-(4-氯苯基)氨基脲盐酸盐可用于有机合成 . 获得 4-取代氨基脲的方法包括肼与异氰酸酯、N-取代氨基甲酰氯和氨基甲酸酯的反应 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

安全和危害

未来方向

Semicarbazide, a related compound, has been identified as an important environmental pollutant . To reduce its content in the environment, it is crucial to control the use of nitrofurazone, a banned drug . Additionally, more research is needed to supplement toxicity data and reveal its toxic mechanism .

属性

IUPAC Name |

1-amino-3-(4-chlorophenyl)urea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMEZGXXZCWCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374058 |

Source

|

| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124700-01-2 |

Source

|

| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124700-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

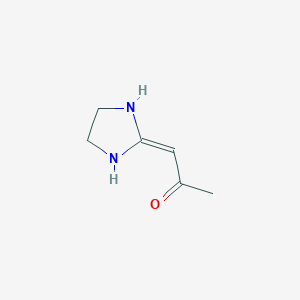

![1-(4H-Furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B47212.png)